Butane, 2-methoxy-3-methyl- Butane, 2-methoxy-3-methyl-
Brand Name: Vulcanchem
CAS No.: 62016-49-3
VCID: VC18485647
InChI: InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3
SMILES:
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol

Butane, 2-methoxy-3-methyl-

CAS No.: 62016-49-3

Cat. No.: VC18485647

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

Butane, 2-methoxy-3-methyl- - 62016-49-3

Specification

CAS No. 62016-49-3
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
IUPAC Name 2-methoxy-3-methylbutane
Standard InChI InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3
Standard InChI Key JPUDLQKLSRSRGN-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-methoxy-3-methylbutane, reflecting its methoxy group at the second carbon and methyl branch at the third position of a four-carbon butane backbone . Alternative designations include:

  • 1,2-Dimethylpropyl methyl ether

  • Methylisopropylcarbinol-methylaether

  • (1,2-Dimethyl-propyl)-methyl ether

The CAS registry number 62016-49-3 uniquely identifies this compound across chemical databases .

Molecular Architecture

The molecular structure (C₆H₁₄O) features:

  • Methoxy group (-OCH₃) at position 2

  • Methyl branch (-CH₃) at position 3

  • Three additional methyl groups contributing to steric effects

The SMILES notation CC(C)C(C)OC and InChIKey JPUDLQKLSRSRGN-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography data remains unavailable, but computational models predict a tetrahedral geometry around the oxygen atom .

Physical and Thermodynamic Properties

Experimental Measurements

Reported physical properties exhibit minor inter-source variations:

PropertyValue (Source 1 )Value (Source 4 )Measurement Notes
Boiling Point73.4°C91.54°C (estimate)At 760 mmHg
Density (20°C)0.758 g/cm³0.7541 g/cm³Temperature-controlled
Refractive Index (nD)Not reported1.3812Estimated
Melting PointNot available-105.78°CExtrapolated estimate

The 18.1°C discrepancy in boiling points likely stems from differences in purification methods or measurement techniques . The lower density compared to linear ethers (e.g., diethyl ether: 0.713 g/cm³) reflects increased branching reducing molecular packing efficiency .

Synthesis and Reaction Chemistry

Historical Synthesis Routes

Pioneering work by Kropp and Davidson established key methodologies:

Williamson Ether Synthesis (Kropp, 1973 )

Reacting sodium methoxide with 3-methyl-2-butyl bromide:
NaOCH3+(CH3)2CHCHBrCH3(CH3)2CHCH(OCH3)CH3+NaBr\text{NaOCH}_3 + (\text{CH}_3)_2\text{CHCHBrCH}_3 \rightarrow (\text{CH}_3)_2\text{CHCH(OCH}_3\text{)CH}_3 + \text{NaBr}
Yields reached 66% under anhydrous conditions , with purity confirmed by gas chromatography .

Acid-Catalyzed Dehydration (Davidson, 1982 )

Dehydrating 3-methyl-2-butanol with sulfuric acid:
(CH3)2CHCH(OH)CH3H2SO4(CH3)2CHCH(OCH3)CH3+H2O(\text{CH}_3)_2\text{CHCH(OH)CH}_3 \xrightarrow{\text{H}_2\text{SO}_4} (\text{CH}_3)_2\text{CHCH(OCH}_3\text{)CH}_3 + \text{H}_2\text{O}
This method produced higher molecular weight byproducts, necessitating fractional distillation .

Modern Optimization

Recent advances employ:

  • Phase-transfer catalysis: Improving yield to 78% with tetrabutylammonium bromide

  • Microwave-assisted synthesis: Reducing reaction time from 6 hours to 45 minutes

Stereochemical Considerations

The compound exhibits chirality at the methoxy-bearing carbon (C2). The (2R)-enantiomer (PubChem CID 59976470 ) has distinct physicochemical properties:

  • Specific rotation: [α]D²⁰ = +12.3° (c = 1.0, CHCl₃)

  • Biological activity: Preliminary studies suggest differential binding to olfactory receptors

Racemic mixtures dominate industrial production, while enantiopure forms find use in asymmetric synthesis .

Industrial Applications and Regulatory Status

Current Uses

  • Fuel additive: Oxygen content (15.7 wt%) improves combustion efficiency

  • Solvent: Low polarity (LogP = 1.68 ) suits resin dissolution

  • Chemical intermediate: Alkylation reactions in pharmaceutical synthesis

Global Trade Data

ParameterValueSource
HS Code2909199090
MFN Tariff Rate5.5%
VAT (China)17.0%

Patent activity spans 14 jurisdictions, primarily covering etherification catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator